![molecular formula C21H21ClFN3O3S B12178500 6-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B12178500.png)
6-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide
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Overview
Description
6-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a pyrrole ring, and various substituents including chloro, fluorophenylsulfonyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and α-halo ketones in the presence of ethanol . The specific conditions for each step can vary, but generally involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors and automated systems to handle the various reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions often involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
6-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly in targeting specific pathways involved in cancer cell growth.
Biology: The compound can be used to study the effects of various substituents on biological activity, helping to design more effective drugs.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for 6-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways, such as the WNT/β-catenin pathway in cancer . The exact molecular interactions can be complex and are often the subject of detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide: Another compound with similar structural features and potential anticancer activity.
Various monofluorobenzenes: Compounds containing fluorine-substituted benzene rings, which share some chemical properties.
Uniqueness
What sets 6-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide apart is its specific combination of functional groups and the resulting biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
6-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide, with the CAS number 1010920-33-8, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C21H21ClFN3O3S, with a molecular weight of 449.9 g/mol. The structure includes a pyridine core substituted with various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Research indicates that it may act as an inhibitor of certain enzymes or receptors linked to disease pathways, particularly in cancer and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines. The following table summarizes some key findings:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 5.0 | Induction of apoptosis |
A549 | 12.5 | Cell cycle arrest |
HCT116 | 3.0 | Inhibition of CDK2 |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokine production in vitro, which could be beneficial for conditions characterized by chronic inflammation.
Case Studies
- Study on MCF7 Cell Line : A study conducted by Zhang et al. (2023) demonstrated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 5 µM) and increased markers of apoptosis such as cleaved caspase-3.
- A549 Cell Line Evaluation : In research by Liu et al. (2024), the compound was shown to induce G1 phase arrest in A549 cells, suggesting a mechanism involving cell cycle regulation.
Properties
Molecular Formula |
C21H21ClFN3O3S |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
6-chloro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H21ClFN3O3S/c1-12(2)26-14(4)13(3)19(30(28,29)17-8-6-16(23)7-9-17)20(26)25-21(27)15-5-10-18(22)24-11-15/h5-12H,1-4H3,(H,25,27) |
InChI Key |
ATFJNDYVZDDLJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CN=C(C=C3)Cl)C(C)C)C |
Origin of Product |
United States |
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